

(Rac)-PF-998425: A Technical Guide to its Androgen Receptor Binding Affinity

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Compound of Interest		
Compound Name:	(Rac)-PF-998425	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the androgen receptor (AR) binding affinity of the non-steroidal antagonist, **(Rac)-PF-998425**. The document details quantitative binding data, comprehensive experimental protocols for assessing AR binding and cellular activity, and visual representations of the associated signaling pathways and experimental workflows.

Core Data Presentation: Quantitative Androgen Receptor Binding Affinity

(Rac)-PF-998425 is a potent and selective antagonist of the androgen receptor. Its binding affinity has been characterized through various in vitro assays, with the key quantitative data summarized below. The data includes values for both the racemic mixture and the more active enantiomer, PF-998425.



Compound	Assay Type	Parameter	Value (nM)
(Rac)-PF-998425	AR Binding Assay	IC50	26[1]
Cellular Assay	IC50	90[1]	
PF-998425	AR Binding Assay	IC50	37[2][3]
Cellular Assay	IC50	43[2][3]	
PF-998425	Progesterone Receptor Binding	IC50	>10,000[3]

IC50 (Half-maximal inhibitory concentration): Indicates the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the androgen receptor or to inhibit 50% of the receptor's activity in a cellular context. A lower IC50 value signifies a higher binding affinity or inhibitory potency.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited to determine the androgen receptor binding affinity and cellular activity of compounds like **(Rac)-PF-998425**.

Androgen Receptor Competitive Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the androgen receptor.

Objective: To quantify the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to the androgen receptor.

Materials:

- Radioligand: [3H]mibolerone or [3H]methyltrienolone ([3H]-R1881).[4][5]
- Source of Androgen Receptor: Cytosol isolated from the prostate of castrated rats.[6][7]
- Test Compound: (Rac)-PF-998425.



- Buffers: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.[6]
- · Scintillation Cocktail.
- 96-well plates.
- Scintillation counter.

Procedure:

- Cytosol Preparation: Prostate tissue from castrated rats is homogenized in low-salt TEDG buffer. The homogenate is then centrifuged at high speed to obtain the supernatant containing the cytosolic androgen receptor.[6]
- Assay Setup: Serial dilutions of the test compound, (Rac)-PF-998425, are prepared.
- Incubation: A constant concentration of the radioligand (e.g., [3H]mibolerone) is incubated
 with the prostate cytosol in the presence of varying concentrations of the test compound. A
 set of control tubes will contain the radioligand and cytosol without the test compound (total
 binding), and another set will contain an excess of a non-labeled androgen to determine nonspecific binding.[8]
- Separation of Bound and Free Ligand: After incubation, the mixture is treated to separate the
 receptor-bound radioligand from the free radioligand. This can be achieved using methods
 like hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[6]
- Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.[7]
- Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of radioligand binding is plotted against the concentration of the test compound to determine the IC50 value.

Androgen Receptor Cellular Assay (Reporter Gene Assay)

Foundational & Exploratory





This protocol describes a cell-based reporter gene assay to measure the antagonistic activity of a test compound on the androgen receptor.

Objective: To determine the ability of a test compound to inhibit androgen-induced transcriptional activity of the androgen receptor in a cellular environment.

Materials:

- Cell Line: A mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or human prostate cancer cells) stably transfected with an androgen receptor expression vector and a reporter gene construct. The reporter construct contains an androgen response element (ARE) driving the expression of a reporter gene like luciferase or β-galactosidase.[9]
- Androgen Agonist: Dihydrotestosterone (DHT) or a synthetic androgen like R1881.[9]
- Test Compound: (Rac)-PF-998425.
- Cell Culture Media and Reagents.
- Luciferase Assay Reagent.
- Luminometer.

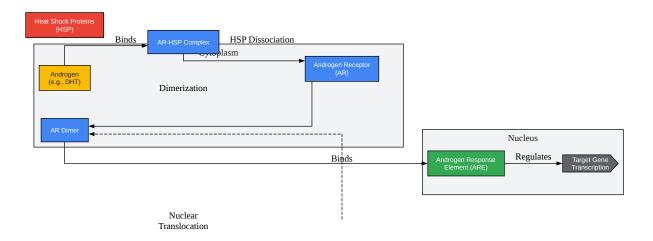
Procedure:

- Cell Culture and Seeding: The engineered cells are cultured and seeded into 96-well plates.
- Compound Treatment: The cells are treated with a fixed concentration of the androgen agonist (e.g., DHT) to induce AR-mediated gene expression. Simultaneously, varying concentrations of the test compound, (Rac)-PF-998425, are added to the wells.
- Incubation: The plates are incubated for a sufficient period (e.g., 24-48 hours) to allow for gene expression.
- Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after adding the appropriate substrate.



• Data Analysis: The reporter gene activity is normalized to a control (e.g., cells treated with agonist only). The percentage of inhibition of agonist-induced activity is plotted against the concentration of the test compound to calculate the IC50 value.

Mandatory Visualizations Androgen Receptor Signaling Pathway

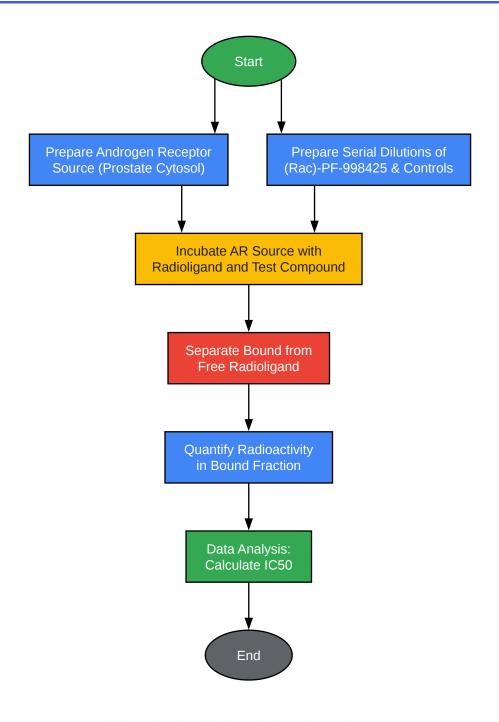


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Caption: Classical androgen receptor signaling pathway.

Experimental Workflow: AR Competitive Binding Assay





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Caption: Workflow for an androgen receptor competitive binding assay.

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